(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone
Description
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a quinoxaline core substituted with a fluoro and methyl group, and an oxolane ring attached to a methanone group
Properties
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-16-6-7-17(14(18)13-3-2-8-19-13)11-5-4-10(15)9-12(11)16/h4-5,9,13H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQZPIPXWGIPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the fluoro and methyl substituents. The oxolane ring is then attached via a nucleophilic substitution reaction, and the final step involves the formation of the methanone group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoxalines.
Scientific Research Applications
Chemistry
In chemistry, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where quinoxaline derivatives have shown efficacy.
Industry
Industrially, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone, used in various chemical and biological applications.
Fluoroquinolones: A class of antibiotics that share the fluoroquinoxaline core structure, known for their antibacterial properties.
Oxolane Derivatives: Compounds containing the oxolane ring, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
